molecular formula C16H24N2O4S B6709953 N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B6709953
M. Wt: 340.4 g/mol
InChI Key: GGKHLYUCNVEFGO-PWSUYJOCSA-N
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Description

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring, a dioxolane ring, and a tert-butyloxolan moiety

Properties

IUPAC Name

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-16(2,3)12-10(4-5-20-12)8-17-13(19)11-9-18-14(23-11)15-21-6-7-22-15/h9-10,12,15H,4-8H2,1-3H3,(H,17,19)/t10-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKHLYUCNVEFGO-PWSUYJOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCO1)CNC(=O)C2=CN=C(S2)C3OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1[C@H](CCO1)CNC(=O)C2=CN=C(S2)C3OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, including the formation of the thiazole ring, the dioxolane ring, and the tert-butyloxolan moiety. Common reagents used in these reactions include thionyl chloride, tert-butyl alcohol, and various catalysts to facilitate the formation of the desired rings and linkages.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-4-carboxamide
  • N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-6-carboxamide

Uniqueness

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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